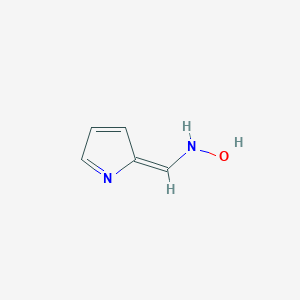
(1R,4R)-4-(hydroxyméthyl)cyclohexanecarboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: is an organic compound with the molecular formula C10H18O3 It is a cyclohexane derivative with an ethyl ester group and a hydroxymethyl group attached to the cyclohexane ring
Applications De Recherche Scientifique
Chemistry: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.
Industry: In the industrial sector, (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can be used in the production of polymers, resins, and other materials requiring specific ester functionalities.
Mécanisme D'action
Target of Action
The primary targets of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that this compound is a useful reagent in the synthesis and biopharmaceutical evaluation of imatinib analogs .
Pharmacokinetics
The compound has a boiling point of 251℃ and a density of 1.058 . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Action Environment
The action, efficacy, and stability of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . The compound’s solubility in different solvents may also affect its action and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate typically involves the esterification of (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: (1R,4R)-Ethyl 4-(carboxymethyl)cyclohexanecarboxylate.
Reduction: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
(1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(1R,4R)-4-(Hydroxymethyl)cyclohexanecarboxylic acid: The free acid form of the compound.
(1R,4R)-Ethyl 4-(carboxymethyl)cyclohexanecarboxylate: An oxidized derivative with a carboxymethyl group.
Uniqueness: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its similar compounds. The presence of both an ester and a hydroxymethyl group allows for diverse chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWQHGKXYFSVEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543505 |
Source


|
| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104802-52-0 |
Source


|
| Record name | Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

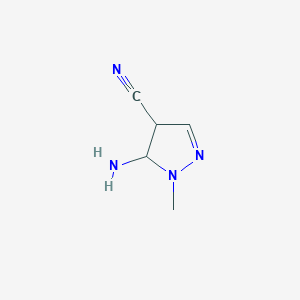
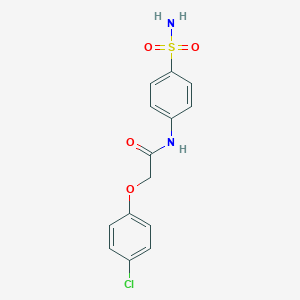


![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)


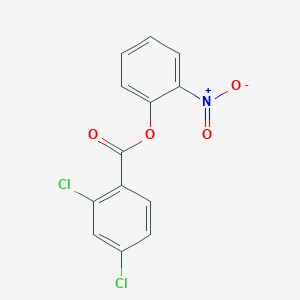
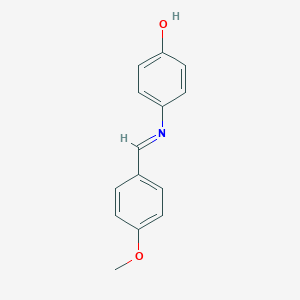
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
